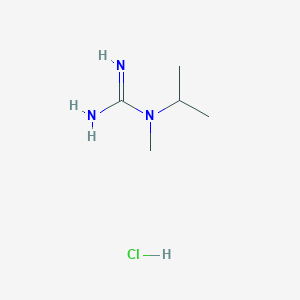
4-propyltetrahydro-2H-pyran-4-carboximidamide
Übersicht
Beschreibung
4-Propyltetrahydro-2H-pyran-4-carboximidamide is a chemical compound with the empirical formula C9H18N2O . It has a molecular weight of 170.25 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for 4-propyltetrahydro-2H-pyran-4-carboximidamide isNC(C1(CCC)CCOCC1)=N . This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
4-Propyltetrahydro-2H-pyran-4-carboximidamide is a solid compound . Its empirical formula is C9H18N2O, and it has a molecular weight of 170.25 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Synthesis and Transformations : 4-Propyltetrahydro-2H-pyran-4-carboximidamide derivatives have been synthesized and subjected to various chemical transformations. For instance, removal of ethoxycarbonyl groups and reduction with lithium aluminum hydride led to the formation of secondary amines and amides from related compounds (Arutyunyan et al., 2018).
Catalysis and Isomerization Studies
- Isomerization and Catalysis : Studies have explored the isomerization of related compounds using catalysts like ruthenium trichloride-triphenylphosphine, leading to various rearranged products under controlled conditions (D'silva et al., 1974).
Novel Synthesis Methods
- Innovative Synthesis Approaches : Novel methods for synthesizing derivatives of 4-Propyltetrahydro-2H-pyran-4-carboximidamide have been developed. An example includes a convenient ultrasound-mediated condensation method, offering advantages like simplicity and higher yields (Wang et al., 2011).
Biologically Active Derivatives
- Biological Activity of Derivatives : Research on derivatives of 4-Propyltetrahydro-2H-pyran-4-carboximidamide has shown potential biological activities. For instance, certain derivatives have been prepared with potential applications in biological studies (Chang et al., 2006).
Applications in Drug Synthesis
- Drug Synthesis Applications : Some derivatives have been synthesized as part of the development of antiplasmin drugs, indicating potential applications in medicinal chemistry (Isoda et al., 1980).
Advanced Organic Synthesis
- Advanced Synthesis Techniques : Advanced organic synthesis methods involving 4-Propyltetrahydro-2H-pyran-4-carboximidamide have been studied, showcasing the compound's versatility in chemical synthesis (Sheverdov et al., 2013).
Pharmaceutical Research
- Pharmaceutical Research Applications : The compound and its derivatives have found applications in the synthesis of pharmaceuticals, such as in the development of selective brain-penetrant inhibitors for cognitive disorders (Verhoest et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-propyloxane-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-3-9(8(10)11)4-6-12-7-5-9/h2-7H2,1H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSJXXQNSSBQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCOCC1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propyltetrahydro-2H-pyran-4-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B1421839.png)
![2-[Methyl(propyl)amino]acetic acid hydrochloride](/img/structure/B1421840.png)



![7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde](/img/structure/B1421848.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B1421850.png)

amine dihydrochloride](/img/structure/B1421856.png)


